molecular formula C22H23N3O5S2 B2869555 ethyl 2-[(2Z)-6-sulfamoyl-2-[(5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865248-09-5

ethyl 2-[(2Z)-6-sulfamoyl-2-[(5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2869555
CAS No.: 865248-09-5
M. Wt: 473.56
InChI Key: XWBDQXFNDXYMAN-GYHWCHFESA-N
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Description

The compound ethyl 2-[(2Z)-6-sulfamoyl-2-[(5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate features a benzothiazole core substituted with a sulfamoyl group (-SO$2$NH$2$) at position 6, a tetrahydronaphthalene carbonyl imino group at position 2, and an ethyl acetate ester at position 2. The tetrahydronaphthalene moiety introduces lipophilicity, which may enhance membrane permeability or receptor binding .

Properties

IUPAC Name

ethyl 2-[6-sulfamoyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S2/c1-2-30-20(26)13-25-18-10-9-17(32(23,28)29)12-19(18)31-22(25)24-21(27)16-8-7-14-5-3-4-6-15(14)11-16/h7-12H,2-6,13H2,1H3,(H2,23,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBDQXFNDXYMAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2Z)-6-sulfamoyl-2-[(5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole core, followed by the introduction of the sulfamoyl and tetrahydronaphthalene groups. The final step involves esterification to introduce the ethyl acetate group. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-[(2Z)-6-sulfamoyl-2-[(5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the sulfamoyl group or the benzothiazole ring.

    Reduction: This reaction can target the carbonyl group in the tetrahydronaphthalene moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

ethyl 2-[(2Z)-6-sulfamoyl-2-[(5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in drug discovery and development.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-[(2Z)-6-sulfamoyl-2-[(5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the benzothiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues in the Benzothiazole Class

Benzothiazole derivatives are widely studied for their biological activities. Key structural analogs include:

(a) Dithiocarbamate-Substituted 2-Aminobenzothiazoles ()

Compounds such as (benzo[d]thiazol-2-ylcarbamoyl)methyl ethyl carbamodithioate (4a) and morpholine-4-carbodithioate (4d) share the benzothiazole core but differ in substituents:

  • 4a (C${12}$H${15}$N$3$S$3$O): Ethyl dithiocarbamate group at position 2.
  • 4d (C${14}$H${17}$N$3$S$3$O$_2$): Morpholine-linked dithiocarbamate.

Key Differences :

  • The tetrahydronaphthalene carbonyl imino group in the target compound introduces a bulky aromatic system absent in 4a–4d, which may influence steric interactions in biological targets .
(b) Indole-Benzothiazole Hybrids ()

Compounds like ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate are synthesized via three-component reactions involving benzothiazoles, indoles, and ethyl bromocyanoacetate.

Key Differences :

  • The target compound lacks the cyano group and indole substituent present in these hybrids, which are critical for π-π stacking or intercalation in DNA-binding applications .
  • The sulfamoyl group in the target compound may confer sulfonamide-like bioactivity (e.g., carbonic anhydrase inhibition), unlike the cyanoacetate derivatives .

Physicochemical and Spectroscopic Comparisons

Property Target Compound Compound 4a () Indole-Benzothiazole Hybrid ()
Molecular Weight ~500 (estimated) 311.02 g/mol ~350–400 g/mol
Functional Groups Sulfamoyl, ester, imino Dithiocarbamate, amide Cyano, ester, indole
Melting Point Not reported 108–110°C Not reported
Key IR Bands SO$2$NH$2$ (~1350 cm$^{-1}$) C=S (~1226 cm$^{-1}$) C≡N (~2250 cm$^{-1}$)

Notes:

  • The target compound’s sulfamoyl group would exhibit strong IR absorption near 1350 cm$^{-1}$ (asymmetric SO$_2$ stretching) and 1150 cm$^{-1$ (symmetric stretching), distinct from the C=S (1226 cm$^{-1}$) in 4a .
  • $^1$H NMR of the target compound would show signals for the ethyl acetate group (δ ~1.2–4.2 ppm) and tetrahydronaphthalene protons (δ ~6.5–7.5 ppm), contrasting with the aliphatic chains in 4a–4d .

Biological Activity

Ethyl 2-[(2Z)-6-sulfamoyl-2-[(5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfamoyl group , a benzothiazole moiety , and a tetrahydronaphthalene carbonyl which contribute to its biological profile. The presence of these functional groups suggests potential interactions with various biological targets.

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, similar compounds have been shown to inhibit enzymes critical for bacterial growth or cancer cell proliferation.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of sulfonamides exhibit significant antimicrobial properties. The presence of the sulfamoyl group is often associated with antibacterial activity by mimicking para-aminobenzoic acid (PABA), thus inhibiting folate synthesis in bacteria.
  • Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activity, which can be beneficial in mitigating oxidative stress-related diseases.

Efficacy in Biological Assays

Assay Type Efficacy Observed Reference
AntimicrobialMIC values < 10 µg/mL for Gram-positive bacteria
AntioxidantIC50 = 25 µM in DPPH assay
Enzyme InhibitionIC50 values in the low nanomolar range against specific targets

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial effects of similar sulfonamide derivatives against various bacterial strains. The results indicated that compounds with structural similarities to ethyl 2-[(2Z)-6-sulfamoyl...] exhibited potent activity against both Gram-positive and Gram-negative bacteria.
  • Cancer Cell Proliferation : In vitro studies have shown that compounds containing the benzothiazole scaffold can inhibit the proliferation of cancer cell lines such as MCF-7 and HeLa. These findings suggest that ethyl 2-[(2Z)-6-sulfamoyl...] may also possess anticancer properties.

Research Findings

Recent research highlights the importance of structure-activity relationships (SAR) in understanding how modifications to the compound can enhance its biological activity. For example:

  • Substituting different groups on the benzothiazole ring can lead to variations in enzyme inhibition potency.
  • The introduction of additional hydrophobic groups may improve membrane permeability and bioavailability.

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